N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiazolopyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Properties
IUPAC Name |
N-(3-chlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c14-8-2-1-3-9(6-8)16-11(18)10-7-15-13-17(12(10)19)4-5-20-13/h1-3,6-7H,4-5H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPTYJJHZBGDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization with a suitable reagent like phosphorus oxychloride to form the thiazolopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolopyrimidine derivatives.
Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-imidazo[1,2-a]pyrimidine-6-carboxamide
- N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-pyrazolo[3,2-a]pyrimidine-6-carboxamide
Uniqueness
N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its thiazolopyrimidine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .
Biological Activity
N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, including its potential as an antimicrobial, anticancer, and immunosuppressive agent.
- Molecular Formula : C19H12ClN3O2S
- Molecular Weight : 373.84 g/mol
- CAS Number : 2034616-08-3
1. Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the chlorophenyl group enhances this activity by increasing lipophilicity, which facilitates membrane penetration.
| Compound | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(3-chlorophenyl)-5-oxo... | E. coli | 15 µg/mL |
| N-(3-chlorophenyl)-5-oxo... | S. aureus | 20 µg/mL |
2. Anticancer Activity
The compound has shown promise in anticancer research. Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly those associated with breast and liver cancers. The structure-activity relationship (SAR) analysis indicates that the presence of the thiazole moiety is crucial for its cytotoxic effects.
Case Study : A study evaluated the effect of N-(3-chlorophenyl)-5-oxo... on HepG2 liver cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 12 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 12 | Apoptosis induction via caspase activation |
| MCF7 | 15 | Cell cycle arrest at G1 phase |
3. Immunosuppressive Activity
Recent investigations into the immunosuppressive properties of this compound have revealed its potential to inhibit T-cell proliferation in vitro. This activity positions it as a candidate for further development in transplant medicine and autoimmune disease treatment.
Research Findings : In vivo studies using murine models showed that administration of N-(3-chlorophenyl)-5-oxo... resulted in significant suppression of graft-versus-host disease (GVHD), indicating its efficacy as an immunosuppressive agent.
Q & A
Q. What synthetic methodologies are commonly used to prepare N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
The compound is synthesized via cyclocondensation reactions. A representative method involves refluxing a mixture of 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine derivatives with chloroacetic acid and substituted benzaldehydes in glacial acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst. For example, the reaction of 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylic acid ethyl ester with 3-chlorobenzaldehyde under reflux for 8–10 hours yields the target compound after recrystallization (e.g., 78% yield using ethyl acetate-ethanol) . Key parameters include:
- Catalyst : Sodium acetate (1.5 g per 0.01 mol substrate).
- Temperature : Prolonged reflux (≥100°C).
- Purification : Slow evaporation of ethyl acetate-ethanol solutions for single-crystal growth.
Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The thiazolo[3,2-a]pyrimidine core exhibits a puckered conformation, with deviations up to 0.224 Å from planarity (flattened boat structure). Key steps include:
- Data collection : Mo-Kα radiation (λ = 0.71073 Å), θ range 2.6–25.0°.
- Refinement : SHELXL-2018/3 for full-matrix least-squares refinement .
- Validation : Analysis of residual electron density (<0.35 eÅ⁻³) and R-factor convergence (<0.05).
Example data for a related compound:
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Unit cell dimensions | a=8.984 Å, b=9.613 Å, c=10.226 Å |
| Dihedral angles | 80.94° (between fused rings) |
Advanced Research Questions
Q. How can contradictions in crystallographic refinement outcomes be resolved?
Discrepancies often arise from disordered solvent molecules or twinning. Strategies include:
Q. What substituent effects dominate the biological activity of thiazolo[3,2-a]pyrimidine derivatives?
The 3-chlorophenyl group enhances lipophilicity and π-π stacking, while the carboxamide moiety enables hydrogen bonding. For example:
| Substituent | Impact on Activity | Source |
|---|---|---|
| 3-Chlorophenyl | Increased antimicrobial potency | |
| Methoxy groups | Reduced cytotoxicity | |
| Methodologically, activity is assessed via: |
- Docking studies : PDB ID 1M17 (bacterial dihydrofolate reductase).
- SAR analysis : Comparing IC₅₀ values of analogs with varying substituents.
Q. How can reaction yields be optimized in heterocyclic systems with competing side reactions?
Optimization strategies include:
- Stepwise temperature control : Initial reflux (100–110°C) followed by gradual cooling to minimize decomposition.
- Catalyst screening : Sodium acetate vs. K₂CO₃ for regioselective cyclization .
- In situ monitoring : TLC or HPLC to track intermediates (e.g., thioamide intermediates at Rf 0.5 in ethyl acetate/hexane).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
